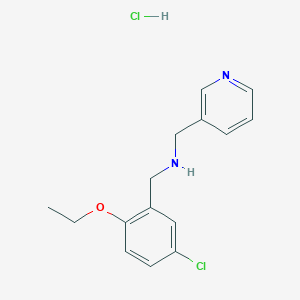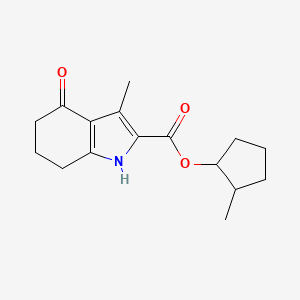
(5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
説明
(5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CEPM, and it has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of CEPM is not fully understood, but it is believed to act as a partial agonist at G protein-coupled receptors. This receptor activation leads to a cascade of intracellular signaling events, which ultimately result in the observed biochemical and physiological effects of CEPM.
Biochemical and Physiological Effects:
CEPM has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to modulate the activity of various neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
One of the main advantages of CEPM is its high selectivity for certain receptors, which makes it a valuable tool for studying specific signaling pathways. However, one of the limitations of CEPM is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
将来の方向性
There are several potential future directions for research on CEPM. One area of interest is the development of more potent analogs of CEPM, which could be used to achieve greater effects at lower concentrations. Another area of interest is the exploration of the potential anti-inflammatory and anti-cancer effects of CEPM, which could have significant implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CEPM and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride, or CEPM, is a valuable tool for scientific research due to its wide range of biochemical and physiological effects. While there are some limitations to its use, the potential applications of CEPM are promising and warrant further exploration. With continued research, CEPM could prove to be a valuable tool for understanding the complex signaling pathways that underlie various physiological processes.
科学的研究の応用
CEPM has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the most promising applications of CEPM include its use as a ligand for G protein-coupled receptors, as well as its potential as an anti-inflammatory and anti-cancer agent.
特性
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c1-2-19-15-6-5-14(16)8-13(15)11-18-10-12-4-3-7-17-9-12;/h3-9,18H,2,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJULHGJRXJJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-isopropyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413802.png)

![7-[4-(3-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4413814.png)

![5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4413828.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4413836.png)
![N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4413837.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride](/img/structure/B4413840.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4413848.png)
![N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413858.png)
![N-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4413867.png)
![1-(4-fluorophenyl)-3-{[1-(2-pyrimidinyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4413873.png)
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4413880.png)